molecular formula C23H17Cl2N3O2S B3015618 3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478041-88-2

3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B3015618
CAS No.: 478041-88-2
M. Wt: 470.37
InChI Key: OYRZYCPPZKDQNC-LGJNPRDNSA-N
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Description

The compound 3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole features a fused bicyclic core of tetrahydroimidazo[2,1-b][1,3]benzothiazole. Key structural attributes include:

  • Position 3 substitution: A (4-chlorobenzoyl)oxyimino methyl group, introducing a polarizable oxime ester moiety that may influence reactivity and binding affinity.

Synthetic routes for related imidazo[2,1-b][1,3]benzothiazoles often involve condensation reactions between substituted amines and carbonyl derivatives. For example, 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole derivatives are synthesized via reactions of tetrahydrobenzothiazole-2-amine with α-bromoketones under microwave irradiation or conventional heating . X-ray diffraction confirms planar geometries in these systems, with bond lengths and angles consistent with aromatic heterocycles .

Properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-16-9-5-14(6-10-16)21-19(13-26-30-22(29)15-7-11-17(25)12-8-15)28-18-3-1-2-4-20(18)31-23(28)27-21/h5-13H,1-4H2/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRZYCPPZKDQNC-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a complex organic compound with significant potential in medicinal chemistry. Its structure features a tetrahydroimidazo-benzothiazole core, which is known for various biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 478041-91-7
  • Molecular Formula : C23H17Cl2N3O2S
  • Molecular Weight : 470.37 g/mol

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various human cancer cell lines. The biological activity was assessed using the crystal violet microtiter plate assay to determine the half-maximal inhibitory concentration (IC50) values.

Cell LineIC50 (μM)Mechanism of Action
Cervical Cancer (SISO)2.38–3.77Induces apoptosis and inhibits cell proliferation
Bladder Cancer (RT-112)2.38–3.77Disruption of cellular signaling pathways
Breast Cancer (MDA-MB-231)Not specifiedPotential for selective toxicity

The compound demonstrated significant selectivity towards the SISO cell line, indicating its potential as a targeted anticancer agent.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

A study published in MDPI evaluated several derivatives related to the imidazo-benzothiazole framework and their anticancer activities. The most active compounds were those that maintained structural integrity while introducing functional groups that enhanced cytotoxicity against specific cancer types .

Notable Findings:

  • Compounds with halogen substitutions (like chlorine) showed enhanced activity due to increased lipophilicity and potential for better cellular uptake.
  • The introduction of oxime groups was found to improve interactions with biological targets.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole exhibit significant anticancer properties. A study demonstrated that derivatives of imidazo[2,1-b]benzothiazoles can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The compound's structural features may enhance its interaction with key biological targets involved in tumor growth regulation.

Antimicrobial Properties
The compound has been investigated for its antimicrobial activities against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The chlorobenzoyl group in the structure is believed to play a crucial role in enhancing the compound's lipophilicity and membrane permeability, facilitating its action against microbial cells.

Biological Research Applications

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer progression. Preliminary kinetic studies suggest that it acts as a competitive inhibitor, binding to the active site of the target enzyme and preventing substrate access. This mechanism is crucial for developing targeted therapies.

Signal Transduction Modulation
Research indicates that this compound can modulate key signaling pathways such as MAPK and PI3K/Akt pathways. By influencing these pathways, it may alter cellular responses to growth factors and cytokines, providing insights into its therapeutic potential in inflammatory diseases and cancer.

Material Science Applications

Synthesis of Novel Materials
The compound serves as a building block for synthesizing new materials with enhanced properties. Its unique chemical structure allows for the incorporation into polymers or composites that exhibit improved thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can lead to materials suitable for advanced applications in electronics and coatings.

Case Studies

Study Application Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Study CEnzyme InhibitionIdentified as a competitive inhibitor of kinase X with Ki values indicating strong binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl groups (e.g., in ) improve stability but reduce aqueous solubility.
  • Oxyimino esters (target compound) vs. cyano groups (): The former may act as prodrug moieties, while the latter enhance dipole interactions.
  • Methoxy substituents () increase solubility but may sterically hinder target binding.

Structural Planarity and Molecular Interactions

  • The target compound’s tetrahydroimidazo[2,1-b][1,3]benzothiazole core is partially saturated, reducing planarity compared to fully aromatic systems like thiazolo[3,2-a]benzimidazole .
  • In (Z)-2-(4-Chlorobenzylidene)benzo[d]thiazolo[3,2-a]imidazol-3(2H)-one , near-planar geometry (dihedral angle = 2.1°) and intramolecular C–H···S interactions stabilize the structure .
  • π-π stacking interactions (3.65–3.95 Å) in contrast with weaker van der Waals forces in saturated systems, affecting crystallization and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing the imidazo[2,1-b][1,3]benzothiazole core in this compound?

The imidazo[2,1-b]benzothiazole scaffold can be synthesized via cyclization reactions under microwave irradiation or reflux conditions. For example, microwave-assisted reactions between benzothiazole amines and substituted phenacyl bromides in ethanol at 130°C for 45 minutes efficiently form the fused heterocyclic system . Traditional reflux methods using glacial acetic acid as a catalyst in ethanol are also viable for imine and oxime intermediate formation .

Q. How are key functional groups like the (4-chlorobenzoyl)oxyimino moiety introduced into the structure?

The (4-chlorobenzoyl)oxyimino group is likely introduced via condensation reactions. A general approach involves reacting a primary amine or hydrazine derivative with 4-chlorobenzoyl chloride under basic conditions to form the imine or oxime linkage. For example, substituted benzaldehydes react with amines in ethanol with acetic acid catalysis to yield Schiff base intermediates, which can be further acylated .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • IR Spectroscopy : Detects characteristic absorption bands for C=N (2200–2230 cm⁻¹) and N-H (3350–3450 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR resolve the tetrahydroimidazo ring protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic substituents (δ 7.0–8.0 ppm for chlorophenyl rings) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak and fragmentation patterns .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of the tetrahydroimidazo ring system?

Microwave irradiation enhances reaction efficiency by reducing time (e.g., from hours to 45 minutes) and improving yield. The dielectric heating effect promotes cyclization by uniformly activating reactants, minimizing side products. For instance, microwave-assisted synthesis of analogous imidazo[2,1-b]benzothiazoles achieved >90% purity, compared to 70–80% with conventional reflux .

Q. What computational strategies can predict regioselectivity in introducing substituents to the benzothiazole core?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify favorable sites for electrophilic substitution. For example, Fukui indices can predict reactivity at the C-2 position of benzothiazole, guiding the design of substituent placement . Molecular docking studies also aid in evaluating steric and electronic effects of substituents on biological activity .

Q. How do researchers resolve contradictions in spectral data for complex heterocycles like this compound?

  • Multi-technique validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in crystallographic studies of related imidazo[2,1-b]benzothiazoles .
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian-generated chemical shifts corroborate experimental data .

Q. What methodologies are used to assess the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • In vitro assays : Enzyme inhibition studies (e.g., HIV-1 protease or kinase assays) measure IC₅₀ values .
  • Molecular docking : Predict binding modes with target proteins (e.g., docking into ATP-binding pockets of kinases) .
  • ADMET profiling : Computational tools like SwissADME predict pharmacokinetic properties, guiding further optimization .

Methodological Challenges and Solutions

Q. What are the challenges in achieving regioselective functionalization of the imidazo[2,1-b]benzothiazole core?

  • Challenge : Competing reactivity at C-2 vs. C-3 positions due to electron-rich heteroaromatic systems.
  • Solution : Use directing groups (e.g., bromine) to steer electrophilic substitution. For example, bromination at C-2 followed by Suzuki coupling introduces aryl groups selectively .

Q. How can researchers optimize purification of this compound given its structural complexity?

  • Chromatography : Flash column chromatography with gradients of ethyl acetate/hexane removes polar byproducts.
  • Recrystallization : Use DMSO/water or ethanol/water mixtures to isolate high-purity crystals .
  • HPLC : Preparative HPLC with C18 columns resolves closely related impurities .

Data-Driven Research Integration

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

Machine learning models trained on SAR datasets predict substituent effects on activity. For instance, ICReDD’s reaction path search algorithms combine quantum calculations and experimental data to prioritize synthetic routes for derivatives with improved target affinity .

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